(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal
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Overview
Description
Luffariellin B is a sesterterpene compound derived from the marine sponge Luffariella variabilis. It is known for its potent anti-inflammatory properties and is part of a group of compounds that includes manoalide and seco-manoalide .
Preparation Methods
Luffariellin B is naturally produced by the sponge Luffariella variabilis. The compound can be extracted from the sponge using organic solvents. The synthetic route involves the interpretation of spectral data and chemical transformations to elucidate its structure
Chemical Reactions Analysis
Luffariellin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced derivatives of Luffariellin B .
Scientific Research Applications
Luffariellin B has several scientific research applications:
Chemistry: It is used as a model compound for studying sesterterpene synthesis and transformations.
Biology: The compound is studied for its role in marine sponge defense mechanisms.
Medicine: Luffariellin B is investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: It is explored for its potential use in developing anti-inflammatory drugs.
Mechanism of Action
Luffariellin B exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the inflammatory process. This inhibition reduces the production of pro-inflammatory molecules, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Luffariellin B is similar to other sesterterpenes like manoalide and seco-manoalide. it is unique due to its specific structural features and potent anti-inflammatory activity. Similar compounds include:
- Manoalide
- Seco-manoalide
- Luffariellin A .
Properties
CAS No. |
108663-78-1 |
---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal |
InChI |
InChI=1S/C25H36O5/c1-17(2)25(13-6-8-19(25)4)14-12-18(3)7-5-9-20(16-26)10-11-22(27)21-15-23(28)30-24(21)29/h7,10,15-16,19,22,24,27,29H,1,5-6,8-9,11-14H2,2-4H3/b18-7+,20-10- |
InChI Key |
FIJWKNVOCSKASL-YPEOXVRSSA-N |
Isomeric SMILES |
CC1CCCC1(CC/C(=C/CC/C(=C/CC(C2=CC(=O)OC2O)O)/C=O)/C)C(=C)C |
SMILES |
CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C |
Canonical SMILES |
CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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